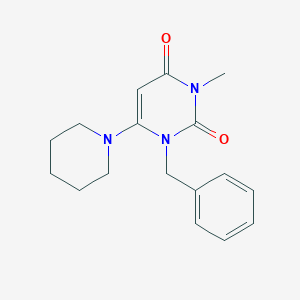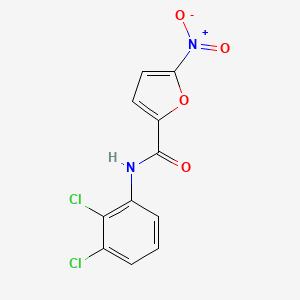
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide, also known as Furazolidone, is a synthetic nitrofuran derivative that has been widely used as an antimicrobial agent. It was first synthesized in 1955 and has been used to treat various bacterial and protozoal infections in both humans and animals.
Mechanism of Action
The mechanism of action of N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide is not fully understood, but it is believed to act by inhibiting the activity of bacterial enzymes involved in DNA replication and protein synthesis. It also disrupts the electron transport chain in bacteria, leading to the accumulation of toxic reactive oxygen species and ultimately bacterial cell death.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide has been shown to have some toxic effects on mammalian cells, including liver and kidney damage. It has also been shown to have some mutagenic and carcinogenic properties in animal studies. However, these effects have not been observed in humans at therapeutic doses.
Advantages and Limitations for Lab Experiments
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide is a relatively inexpensive and widely available compound that can be used in a variety of laboratory experiments. However, its toxicity and potential mutagenicity should be taken into consideration when designing experiments. Additionally, N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide has a relatively short half-life, which may limit its effectiveness in certain applications.
Future Directions
There are several potential future directions for research on N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide. One area of interest is the development of new synthesis methods that improve the yield and purity of the compound. Another area of research is the identification of new applications for N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide, such as its use as an antiviral agent. Additionally, more research is needed to fully understand the mechanism of action and potential toxic effects of N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide.
Synthesis Methods
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide is synthesized by the reaction of 2,3-dichloronitrobenzene with furfurylamine in the presence of a reducing agent such as sodium dithionite. The resulting intermediate is then reacted with ethyl chloroformate to yield N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide. This synthesis method has been modified over the years to improve the yield and purity of the compound.
Scientific Research Applications
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide has been extensively studied for its antimicrobial properties. It has been shown to be effective against a wide range of bacteria, including Gram-positive and Gram-negative bacteria, as well as some protozoal parasites. N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide has been used to treat infections such as urinary tract infections, gastroenteritis, and cholera.
properties
IUPAC Name |
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6Cl2N2O4/c12-6-2-1-3-7(10(6)13)14-11(16)8-4-5-9(19-8)15(17)18/h1-5H,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSMZBCDNBILHCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)NC(=O)C2=CC=C(O2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-5-nitrofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


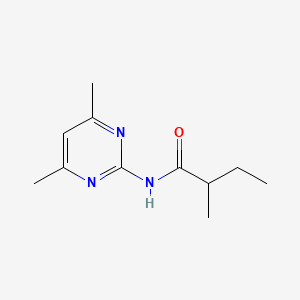
![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)
![1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
![N-[[3-(methylcarbamoyl)phenyl]methyl]-1,2-dihydroacenaphthylene-5-carboxamide](/img/structure/B7540296.png)
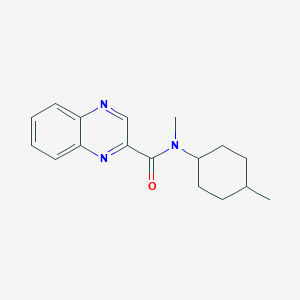
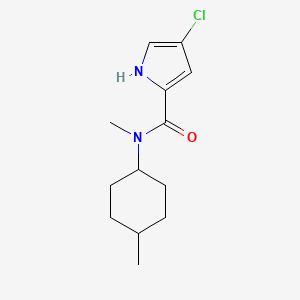
![3-[(4-bromophenyl)sulfonylamino]-N-(4-methoxyphenyl)-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B7540320.png)
![[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-[4-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]phenyl]methanone](/img/structure/B7540329.png)
![[4-(2,5-Difluorobenzoyl)piperazin-1-yl]-(3,4-dimethoxyphenyl)methanone](/img/structure/B7540336.png)
